

Application Note: Quantification of Prohexadione in Plant Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Prohexadione

Cat. No.: B163171

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Abstract

This application note details a robust and sensitive method for the quantification of **prohexadione** in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Prohexadione**, often used as its calcium salt, is a plant growth regulator that inhibits the biosynthesis of gibberellins, leading to reduced vegetative growth.^[1] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. The described protocol provides detailed procedures for sample extraction, cleanup, and LC-MS/MS analysis, making it suitable for researchers, scientists, and professionals in drug development and food safety.

Introduction

Prohexadione-calcium is widely applied in agriculture to control shoot growth in various crops, including fruits and cereals.^{[1][2]} Its mode of action involves blocking specific stages in the biosynthesis of active gibberellins.^[1] Due to its application directly on crops, sensitive and specific analytical methods are required to quantify its residues in plant matrices. LC-MS/MS offers excellent selectivity and sensitivity for the detection of trace levels of pesticides and plant growth regulators. This protocol is based on established methodologies and provides a comprehensive workflow for the accurate determination of **prohexadione**.^[3]

Experimental Protocol

Sample Preparation

A reliable method for extracting **prohexadione** from plant tissues involves an extraction with an acidic aqueous solution followed by a solid-phase extraction (SPE) cleanup.

Materials:

- Homogenized plant tissue (e.g., fruit, leaves, stems)
- Extraction Solution: 0.1% Formic acid in water
- Methanol
- Elution Solution: 10% Formic acid in Methanol
- PAX (Polymer Anion Exchange) SPE cartridges
- Centrifuge and centrifuge tubes
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- Extraction:
 1. Weigh 5 g of homogenized plant tissue into a 50 mL centrifuge tube.
 2. Add 20 mL of 0.1% formic acid in water.
 3. Vortex vigorously for 1 minute to ensure thorough mixing.
 4. Centrifuge at 4000 rpm for 10 minutes.
 5. Collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 1. Condition a PAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

2. Load the collected supernatant onto the conditioned SPE cartridge.
 3. Wash the cartridge with 5 mL of water to remove interfering matrix components.
 4. Elute the **prohexadione** from the cartridge with 10 mL of 10% formic acid in methanol.
 5. Collect the eluate.
- Final Sample Preparation:
 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 2. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
 3. Vortex to dissolve the residue.
 4. Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter	Value
Column	HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temp.	40°C
Gradient	0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B

MS/MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	2.5 kV
Desolvation Temp.	600°C
Desolvation Gas Flow	1000 L/hr
Scan Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Prohexadione (Quantifier): m/z 211.4 → 167.5 Prohexadione (Qualifier): m/z 211.4 → 123.5
Collision Energy	Optimized for the specific instrument, typically 10-20 eV

Quantitative Data Summary

The following tables summarize the quantitative performance of similar methods for **prohexadione** analysis in various plant matrices.

Table 1: Method Validation Parameters for **Prohexadione** Quantification.

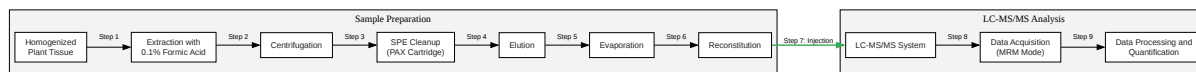
Matrix	Linearity Range (mg/kg)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Chinese Cabbage, Apple	0.02 - 2.5	0.005	0.02	
Rice	0.05 - 1.00	-	0.05	
Citrus	0.05 - 1.00	-	0.01	

Table 2: Recovery and Precision Data for **Prohexadione**.

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Reference
Chinese Cabbage, Apple	0.02, 0.1, 1.0	84.1 - 94.1	2.4 - 6.9	
Rice	0.05, 0.50	95 - 105	0.8 - 12	
Citrus	0.05, 0.50, 1.00	95 - 105	0.8 - 12	

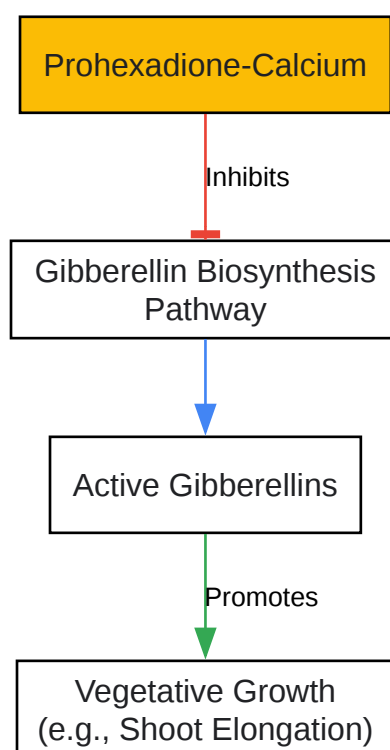
Visualizations

The following diagrams illustrate the key workflows in this protocol.



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Caption: Experimental workflow from sample preparation to data analysis.



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Caption: Simplified mode of action of **Prohexadione**-Calcium.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **prohexadione** in diverse plant tissues. The sample preparation protocol, incorporating a straightforward extraction and effective SPE cleanup, ensures minimal matrix

effects and high recovery rates. This method is well-suited for routine monitoring of **prohexadione** residues in agricultural products, contributing to food safety and regulatory oversight.

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